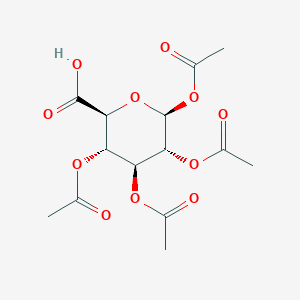

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is a naturally occurring sugar acid found in various plants and animals. It is a structural isomer of glucuronic acid and plays a pivotal role as a constituent of the glycosaminoglycan family of polysaccharides . This compound is extensively used in biomedical research and pharmaceutical development due to its unique properties and applications.

準備方法

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid can be synthesized through the acetylation of glucuronic acid derivatives. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods: Industrial production of this compound involves large-scale acetylation processes. The starting material, glucuronic acid, is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .

化学反応の分析

Types of Reactions: 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Glucuronic acid derivatives.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted glucuronic acid derivatives.

科学的研究の応用

Synthesis of Glycosides

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid serves as a crucial intermediate in the synthesis of glycosides. Glycosides are vital for drug development due to their role in enhancing the solubility and bioavailability of therapeutic agents. For instance, researchers have utilized this compound to create glycosylated derivatives of drugs, which can improve their pharmacokinetic properties .

Drug Delivery Systems

The acetylated form of this compound enhances solubility and stability, making it ideal for formulating drug delivery systems. Its ability to form stable complexes with various drugs allows for targeted delivery and controlled release. Studies have shown that this compound can be used to develop prodrugs that release active pharmaceutical ingredients in a controlled manner .

Biochemical Assays

In biochemical research, this compound is employed in assays to study enzyme activity related to glycosylation processes. For example, it has been used to investigate the mechanisms of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to other molecules. This research is crucial for understanding metabolic pathways and disease mechanisms .

Natural Product Chemistry

The compound is also significant in the structural modification of natural products. Chemists utilize it to explore new therapeutic agents derived from plant sources. By modifying the glucuronic acid structure, researchers can create novel compounds with potential medicinal properties. Case studies have demonstrated its effectiveness in synthesizing derivatives that exhibit enhanced biological activity .

Analytical Chemistry

In analytical chemistry, this compound is used in various techniques such as chromatography to separate and identify complex mixtures of carbohydrates. Its ability to form derivatives with distinct chromatographic properties aids in the analysis of carbohydrate structures and their interactions with other biomolecules .

Case Study 1: Glycosylation Reactions

A study demonstrated the use of this compound as a glycosyl donor in the synthesis of complex oligosaccharides. The reactions showed high yields and selectivity for specific glycosidic linkages, highlighting its utility in synthesizing glycoconjugates relevant for vaccine development .

Case Study 2: Drug Development

Research involving water-soluble camptothecin glucuronide derivatives showed that using this compound significantly improved the pharmacological profile of the drug. The study indicated enhanced solubility and bioavailability when administered as a prodrug formulation .

作用機序

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid exerts its effects through its interaction with integrins. By binding to integrins, it facilitates their clustering and activation, enabling the formation of crucial adhesions between cells and the extracellular matrix . This mechanism is essential for various cellular processes, including cell migration, proliferation, and differentiation.

類似化合物との比較

- 1,2,3,4-Tetra-O-acetyl-beta-D-glucose

- Methyl 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronate

- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose

- Acetobromo-alpha-D-glucuronic acid methyl ester

Uniqueness: 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is unique due to its specific role in the glycosaminoglycan family of polysaccharides and its extensive use in glucuronidation reactions. Its ability to facilitate integrin clustering and activation sets it apart from other similar compounds .

生物活性

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is a derivative of glucuronic acid, a naturally occurring sugar acid found in various biological systems. This compound has garnered attention due to its significant biological activities, particularly in cell adhesion processes and its role in biochemical reactions involving polysaccharides. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and applications in research and medicine.

Target Interaction

The primary target of this compound is integrins, which are transmembrane receptors crucial for cell adhesion. The compound binds to these integrins, facilitating their clustering and activation. This interaction is essential for the formation of adhesions between cells and the extracellular matrix (ECM), which is vital for tissue integrity and cellular communication.

Biochemical Pathways

This compound plays a pivotal role in the glycosaminoglycan (GAG) family of polysaccharides. It is involved in several metabolic pathways, including the synthesis of disaccharides and D-glucose-6-phosphate. The biochemical properties of this compound make it integral to various cellular processes such as cell migration and proliferation.

Cellular Effects

This compound exhibits notable effects on different types of cells:

- Cell Adhesion : Enhances cell adhesion through integrin activation.

- Cell Proliferation : Promotes cell proliferation without significant adverse effects at lower dosages.

- Cell Migration : Facilitates cell migration essential for wound healing and tissue repair .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage in animal models:

- Low Doses : Enhance cell adhesion and proliferation.

- Higher Doses : May lead to altered cellular responses or toxicity depending on the specific experimental conditions.

Stability and Environmental Influence

The stability of this compound can be influenced by environmental factors such as pH and temperature. In laboratory settings, it remains stable under standard storage conditions but may degrade under extreme conditions.

Chemical Reactions

This compound undergoes various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Forms glucuronic acid derivatives using agents like potassium permanganate. |

| Reduction | Converts to corresponding alcohols using sodium borohydride. |

| Substitution | Acetyl groups can be replaced with other functional groups under specific conditions. |

Research Applications

The biological activity of this compound has led to its use in various research fields:

- Chemistry : Synthesis of disaccharides and analysis of glucuronidation reactions.

- Biology : Study of glycosylthio heterocycles and their role in carbohydrates.

- Medicine : Investigated as part of cancer prodrug therapies and for its potential in drug metabolism studies .

Case Studies

Recent studies have highlighted the utility of this compound in specific applications:

- Cancer Research : The compound has been evaluated for its potential as a water-soluble camptothecin glucuronide derivative in prodrug therapies. These studies suggest enhanced efficacy when combined with antibody-directed enzyme prodrug therapy .

- Neurological Protection : Research indicates that glucuronidated flavonoids can enhance neurological protection through improved solubility and bioavailability. The conjugation with glucuronic acid derivatives plays a critical role in modulating the physiological properties of these compounds .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWVABAZBHDMEY-ZXPJVPCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。